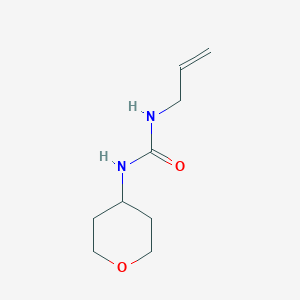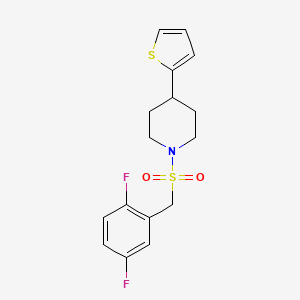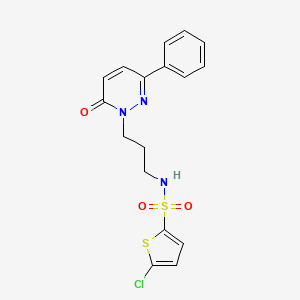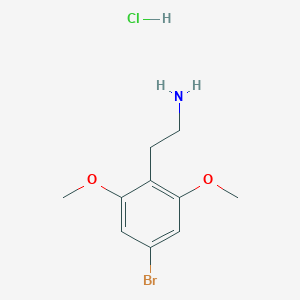
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride, commonly known as L-serine hydrochloride, is a non-essential amino acid that is produced by the human body. It is an important precursor of various biomolecules, including proteins, nucleotides, and neurotransmitters. L-serine hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cancer, and metabolic disorders.
Aplicaciones Científicas De Investigación
Hydroxy Acids in Cosmetic and Therapeutic Formulations
Hydroxy acids, including α-hydroxy acids, β-hydroxy acids, and polyhydroxy acids, have been widely used in cosmetic and therapeutic formulations to achieve beneficial effects for the skin. These compounds are applied in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis. Their biological mechanisms of action, effects on melanogenesis, tanning, and safety evaluations, especially for sun-exposed skin, have been extensively reviewed. The cosmetic vehicles play an important role in the efficacy of these formulations (Kornhauser, Coelho, & Hearing, 2010).
Chlorogenic Acid: A Nutraceutical Perspective
Chlorogenic acid, a phenolic compound from the hydroxycinnamic acid family, shows significant health-promoting properties. Its applications in treating metabolic syndrome and associated disorders, including antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, have been highlighted. Additionally, its role as a food additive due to antimicrobial properties against a wide range of organisms, antioxidant activity, and prebiotic activity makes it an excellent candidate for dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Antimicrobial Potential of Chitosan
Chitosan, an aminopolysaccharide biopolymer, has emerged as a potent antimicrobial agent with a wide scope of applications across food and pharmaceutical formulations. Its unique chemical structure, featuring a high charge density and reactive groups, enables effective antimicrobial action. The review on chitosan's antimicrobial potential underscores its versatility and the need for more research to fully exploit its capabilities (Raafat & Sahl, 2009).
Enhancing Protoporphyrin IX Accumulation for Photodynamic Therapy
Research focused on pretreatment methods to enhance the accumulation of protoporphyrin IX (PpIX) for improved photodynamic therapy (PDT) outcomes. Strategies such as the use of keratolytics, curettage, tape stripping, microdermabrasion, and laser ablation, as well as the application of penetration enhancers and temperature modulation, have been discussed. These approaches aim to optimize intralesional PpIX content, thereby enhancing the efficacy of PDT (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Mecanismo De Acción
Target of Action
Similar compounds such as propanoic acid have been shown to have antimicrobial properties, suggesting potential targets could be bacterial cells .
Mode of Action
It’s plausible that it interacts with its targets through electrostatic interactions, similar to how polycationic systems interact with the negative charges of the phosphate groups of nucleic acids .
Biochemical Pathways
Related compounds such as 3-hydroxypropionic acid (3-hp) are known to participate in autotrophic carbon dioxide (co2) assimilation pathways .
Pharmacokinetics
Similar compounds such as propanoic acid are known to be readily absorbed and distributed in the body .
Result of Action
Similar compounds such as propanoic acid are known to have antimicrobial effects .
Propiedades
IUPAC Name |
(2S)-2-(aminomethyl)-3-hydroxypropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-1-3(2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQITWXCRNNDVQH-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CO)C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-tert-butylphenyl)sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2741176.png)
![2-[2-(1-butyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2741177.png)

![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2741179.png)


![1-(4-Methoxyphenyl)-3-({4-[(4-{[3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2741186.png)


![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B2741189.png)

![1-(2-Methoxy-4-methylsulfanylbutyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2741193.png)

